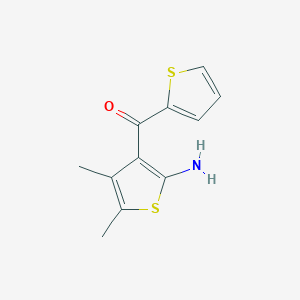
Cyclopentane; iron
Übersicht
Beschreibung
Cyclopentane; iron, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound to a central iron atom in a sandwich structure. This compound is notable for its stability and unique bonding, which has made it a subject of extensive research in organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iron bis(cyclopentadienide) typically involves the reaction of cyclopentadienyl magnesium bromide with ferric chloride. The reaction proceeds as follows: [ 2 \text{C}_5\text{H}_5\text{MgBr} + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of iron bis(cyclopentadienide) often involves the thermal decomposition of dicyclopentadiene to produce cyclopentadiene, which is then reacted with iron salts under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentane; iron undergoes various types of reactions, including:
Oxidation: It can be oxidized to form the ferrocenium ion (Fe(C5H5)2+).
Substitution: It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like ferric chloride.
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Ferrocenium ion.
Substitution: Acylated ferrocene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentane; iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a standard in electrochemistry.
Biology: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Medicine: Utilized in the development of biosensors for glucose monitoring.
Industry: Employed as an additive in fuels to improve combustion efficiency.
Wirkmechanismus
The mechanism of action of iron bis(cyclopentadienide) involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and biosensing .
Vergleich Mit ähnlichen Verbindungen
- Chromocene (Cr(C5H5)2)
- Cobaltocene (Co(C5H5)2)
- Nickelocene (Ni(C5H5)2)
Uniqueness: Cyclopentane; iron is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is less sensitive to air and moisture, making it more practical for various applications .
Eigenschaften
Molekularformel |
C10H10Fe |
|---|---|
Molekulargewicht |
186.03 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI-Schlüssel |
KTWOOEGAPBSYNW-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |
Verwandte CAS-Nummern |
51937-67-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B8563238.png)

![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)


![Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate](/img/structure/B8563279.png)







![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbaldehyde](/img/structure/B8563330.png)
